N-[2,2-difluoro-2-(pyridin-3-yl)ethyl]prop-2-enamide
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Overview
Description
N-[2,2-difluoro-2-(pyridin-3-yl)ethyl]prop-2-enamide is a fluorinated organic compound that features a pyridine ring and a difluoroethyl group. The presence of fluorine atoms in the structure imparts unique chemical and biological properties, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Umemoto reaction, which allows for the selective fluorination of pyridine derivatives . The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, under controlled temperature and solvent conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorinating reagents and catalysts can enhance the efficiency of the production process, making it feasible for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-[2,2-difluoro-2-(pyridin-3-yl)ethyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the fluorine atoms or other substituents on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced pyridine derivatives .
Scientific Research Applications
N-[2,2-difluoro-2-(pyridin-3-yl)ethyl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeled imaging agent due to the presence of fluorine atoms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[2,2-difluoro-2-(pyridin-3-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **2,2-difluoro-2-(pyridin-4-yl)ethyl]prop-2-enamide
- **2,2-difluoro-2-(pyridin-2-yl)ethyl]prop-2-enamide
- **2,2-difluoro-2-(pyridin-3-yl)ethyl]prop-2-ynamide
Uniqueness
N-[2,2-difluoro-2-(pyridin-3-yl)ethyl]prop-2-enamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. The presence of the difluoroethyl group also imparts distinct chemical properties, making it a valuable compound for various applications .
Properties
CAS No. |
2411300-23-5 |
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Molecular Formula |
C10H10F2N2O |
Molecular Weight |
212.2 |
Purity |
95 |
Origin of Product |
United States |
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